molecular formula C11H14BrNO2 B14843480 5-Bromo-4-cyclopropoxy-2-isopropoxypyridine

5-Bromo-4-cyclopropoxy-2-isopropoxypyridine

Cat. No.: B14843480
M. Wt: 272.14 g/mol
InChI Key: FQZLEXBYGFNSMD-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxy-2-isopropoxypyridine: is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and an isopropoxy group at the 2nd position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:

    Cyclopropoxylation: The addition of a cyclopropoxy group at the 4th position.

    Isopropoxylation: The addition of an isopropoxy group at the 2nd position.

Industrial Production Methods: The industrial production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds and catalysts like palladium are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the development of pharmaceuticals and therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Bromo-2-isopropoxypyridine : Similar in structure but lacks the cyclopropoxy group.
  • 4-Cyclopropoxy-2-isopropoxypyridine : Similar in structure but lacks the bromine atom.

Uniqueness:

  • The presence of both cyclopropoxy and isopropoxy groups along with the bromine atom makes 5-Bromo-4-cyclopropoxy-2-isopropoxypyridine unique in its reactivity and potential applications. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxy-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-11-5-10(9(12)6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

FQZLEXBYGFNSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)OC2CC2)Br

Origin of Product

United States

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